Methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate
Description
Methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate is a thiazole derivative characterized by a methyl carboxylate group at position 2 and an aminoethyl ester substituent at position 5 of the thiazole ring. This compound is structurally analogous to bioactive thiazoles reported in pharmaceutical research, particularly those targeting enzyme inhibition or receptor modulation .
Properties
Molecular Formula |
C11H16N2O4S |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-8(14)6-12-7-5-13-9(18-7)10(15)16-4/h5,12H,6H2,1-4H3 |
InChI Key |
YUTDHZJALYQHMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CN=C(S1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of this thiazole derivative is its antimicrobial properties. Research has shown that compounds containing thiazole rings exhibit a broad spectrum of antibacterial activity. For instance, derivatives similar to methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate have been evaluated for their effectiveness against various bacterial strains, demonstrating potential as therapeutic agents against infections caused by resistant bacteria .
Antitubercular Properties
The compound has also been investigated for its antitubercular activity. In studies comparing new thiazole derivatives with established antibiotics like Ciprofloxacin and Rifampicin, certain derivatives exhibited significant inhibition against Mycobacterium smegmatis, indicating a promising avenue for developing new treatments for tuberculosis .
Antioxidant Activity
Research indicates that thiazole derivatives can possess notable antioxidant properties. Compounds synthesized from similar structures have shown significant radical scavenging abilities, which are essential in combating oxidative stress-related diseases. The antioxidant activity was evaluated using various assays, including DPPH and superoxide radical scavenging assays, highlighting the potential health benefits of these compounds .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include alkylation and cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity and purity of the synthesized compounds .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of thiazole derivatives:
Mechanism of Action
The mechanism of action of Methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares core structural motifs with several classes of heterocyclic molecules:
Pharmacological Potential
- Multifunctionality : Proshin et al.’s thiadiazoles exhibit CNS activity , suggesting the target compound could share neuroprotective or neuromodulatory properties.
- Enzyme Inhibition : ’s acetamides target carbohydrate-active enzymes , while the tert-butoxy ester in the target compound may influence protease or kinase inhibition.
Biological Activity
Methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃O₄S |
| Molecular Weight | 273.32 g/mol |
| CAS Number | 124073-08-1 |
| Classification | Thiazole derivative |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : Inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with various receptors, potentially influencing signaling pathways.
- Antimicrobial Activity : Demonstrated efficacy against certain bacterial strains.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Potential
Emerging studies have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, including:
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 20 µM |
The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multidrug-resistant bacteria. Results indicated significant inhibition at low concentrations, suggesting potential for therapeutic use in resistant infections .
- Anticancer Research : A research article in Cancer Letters reported that the compound effectively reduced tumor growth in xenograft models by promoting apoptosis and inhibiting angiogenesis .
- Mechanistic Insights : A biochemical analysis detailed how the compound interacts with specific protein targets involved in cell signaling pathways, providing insights into its multifaceted biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
